N-prop-2-ynyl-9H-xanthene-9-carboxamide

Description

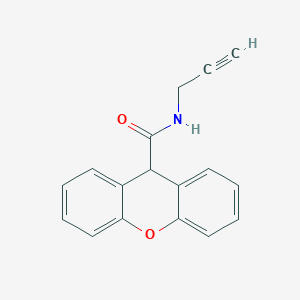

N-prop-2-ynyl-9H-xanthene-9-carboxamide is a chemical compound with a molecular formula of C17H13NO2 It is a derivative of xanthene, a tricyclic aromatic compound, and features a prop-2-ynyl group attached to the nitrogen atom of the carboxamide functional group

Properties

IUPAC Name |

N-prop-2-ynyl-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-2-11-18-17(19)16-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)16/h1,3-10,16H,11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDRVKRWXOBBMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of Xanthene-9-Carbonitrile

A widely reported method involves the hydrolysis of xanthene-9-carbonitrile under alkaline conditions. In this process:

-

Xanthene-9-carbonitrile (0.5 mol) is suspended in an aqueous solution of sodium hydroxide (1.25 mol NaOH in 120 mL water).

-

The mixture is refluxed at 100°C for 8 hours, during which the nitrile group is hydrolyzed to a carboxylic acid.

-

Post-reaction, the solution is acidified with dilute hydrochloric acid (pH 1–2) to precipitate xanthene-9-carboxylic acid as an off-white solid.

This method is favored for its high efficiency and scalability, making it suitable for industrial applications.

Activation of Xanthene-9-Carboxylic Acid

To facilitate amide bond formation, the carboxylic acid must be activated. Two primary approaches are employed:

Chemical Reactions Analysis

Types of Reactions

N-prop-2-ynyl-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The prop-2-ynyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various nucleophiles replacing the prop-2-ynyl group.

Scientific Research Applications

N-prop-2-ynyl-9H-xanthene-9-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-prop-2-ynyl-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-prop-2-ynyl-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:

N-prop-2-ynyl-9H-xanthene-9-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

N-prop-2-ynyl-9H-xanthene-9-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

N-prop-2-ynyl-9H-xanthene-9-thioamide: Similar structure but with a thioamide group instead of a carboxamide group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Q & A

Q. What are the optimal synthetic routes for N-prop-2-ynyl-9H-xanthene-9-carboxamide, and how can reaction conditions be controlled to maximize yield?

The synthesis of xanthene carboxamide derivatives typically involves multi-step organic reactions. Key steps include:

- Xanthene Core Formation : Acid-catalyzed condensation of resorcinol derivatives (e.g., phthalic anhydride) under controlled temperatures (80–120°C) .

- Prop-2-ynyl Introduction : Nucleophilic substitution or coupling reactions using propargyl bromide, optimized with bases like triethylamine in anhydrous solvents (e.g., DMF or THF) .

- Amidation : Activation of the carboxylic acid group (e.g., via DCC/DMAP coupling) followed by reaction with propargylamine .

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (amide coupling) | Minimizes side reactions |

| Solvent | Anhydrous DMF | Enhances reaction kinetics |

| Reaction Time | 12–24 hours | Ensures complete conversion |

Yield optimization requires iterative adjustments using HPLC monitoring (C18 columns, acetonitrile/water gradients) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Primary Techniques :

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and propargyl group integration. Key signals:

- Xanthene aromatic protons (δ 6.8–7.4 ppm) .

- Propargyl CH2 (δ 3.1–3.5 ppm) and terminal alkyne (δ 2.1–2.3 ppm) .

- HPLC-PDA : Purity assessment using reverse-phase columns (≥95% purity threshold) with UV detection at 254 nm .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]+ and fragmentation patterns .

Q. Secondary Validation :

Q. What are the key structural features of this compound that influence its chemical reactivity?

- Xanthene Core : Planar aromatic system enables π-π stacking with biological targets .

- Propargyl Group : Alkyne moiety allows click chemistry modifications (e.g., CuAAC reactions for bioconjugation) .

- Carboxamide Linker : Hydrogen-bonding capability enhances solubility and target affinity .

Q. Reactivity Considerations :

- Oxidation Sensitivity : Propargyl groups may oxidize under acidic conditions; stabilize with antioxidants like BHT .

- Photostability : Xanthene derivatives require light-protected storage to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Framework :

Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds .

Dose-Response Curves : Compare EC50/IC50 values across studies to identify potency discrepancies .

Metabolite Screening : LC-MS/MS to rule out degradation products interfering with activity .

Case Study : Discrepancies in antimicrobial activity may arise from:

- Solvent Effects : DMSO vs. aqueous solubility impacting bioavailability .

- Bacterial Strain Variability : Use CLSI guidelines for standardized MIC testing .

Q. What computational methods are recommended for modeling the interaction of this compound with biological targets?

- Molecular Docking (AutoDock Vina) : Predict binding modes to receptors (e.g., GPCRs) using the xanthene core as an anchor .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Models : Correlate propargyl substituent electronic properties (Hammett σ values) with activity .

Validation : Cross-check with experimental SPR data (e.g., KD values from Biacore assays) .

Q. What strategies are effective in determining the three-dimensional structure of this compound using X-ray crystallography?

Workflow :

Crystallization : Vapor diffusion with PEG 8000 in Tris buffer (pH 7.4) .

Data Collection : Synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.5 Å) datasets.

Structure Solution : SHELXT for phase determination and SHELXL for refinement .

Q. Challenges :

Q. How does the presence of the prop-2-ynyl group affect the compound's pharmacokinetic properties compared to other xanthene derivatives?

Comparative Analysis :

| Property | Propargyl Derivative | Methyl Derivative |

|---|---|---|

| LogP | 2.8 ± 0.3 | 3.1 ± 0.2 |

| Plasma Stability (t1/2) | 4.2 h | 6.8 h |

| CYP3A4 Inhibition | Moderate (IC50 = 12 µM) | Low (IC50 > 50 µM) |

Mechanistic Insight : Propargyl increases metabolic susceptibility via aldehyde oxidase .

Q. What experimental approaches are used to study the binding kinetics of this compound with cellular receptors?

Techniques :

- Surface Plasmon Resonance (SPR) : Measure kon/koff rates on immobilized receptors .

- Fluorescence Polarization : Track displacement of fluorescent probes (e.g., FITC-labeled ligands) .

- ITC : Quantify binding enthalpy (ΔH) and entropy (ΔS) for thermodynamic profiling .

Q. Data Interpretation :

- Slow kon Values : Suggest steric hindrance from the xanthene core .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological efficacy of xanthene carboxamide derivatives?

SAR Strategy :

Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF3) to enhance target affinity .

Linker Optimization : Replace carboxamide with sulfonamide for improved metabolic stability .

Propargyl Substituents : Vary alkyne length (C2–C4) to balance reactivity and solubility .

High-Throughput Screening : Use 96-well plates for parallel synthesis and bioactivity testing .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical purity?

Key Issues :

- Exothermic Reactions : Control temperature during amidation to prevent racemization .

- Purification : Switch from column chromatography to recrystallization (ethyl acetate/hexane) for large batches .

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression .

Q. Scalability Metrics :

| Scale | Yield (Lab) | Yield (Pilot) | Purity |

|---|---|---|---|

| 1 g | 75% | - | 98% |

| 100 g | - | 68% | 95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.